Acenaphthylene
Overview
Description
Acenaphthylene is a polycyclic aromatic hydrocarbon with the chemical formula C₁₂H₈. It is an ortho- and peri-fused tricyclic hydrocarbon, resembling naphthalene with positions 1 and 8 connected by a -CH=CH- unit. This compound appears as yellow crystals and is insoluble in water but soluble in organic solvents like ethanol, diethyl ether, benzene, and chloroform .
Mechanism of Action
Target of Action
Acenaphthylene (AN) is an important building block of many organic semiconductors . It is used in the design of π-conjugated AN derivatives, both small molecules and polymers . These derivatives are the primary targets of this compound, playing a crucial role in the creation of organic electronic materials .
Mode of Action
The interaction of this compound with its targets involves the synthesis of π-conjugated AN derivatives . This process highlights the synthetic approach and notable chemical modifications used in the design of organic electronic materials . The resulting changes include the creation of new organic semiconductors that have various applications in optoelectronic devices .
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis of heterocyclic compounds . It is used in multicomponent reactions as a building block for the synthesis of a variety of heterocyclic compounds with medicinal chemistry interest . The downstream effects include the creation of spiro-fused cyclic frameworks and polycyclic pyrroles .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound is limited. It is known that this compound is insoluble in water but very soluble in ethanol, diethyl ether, benzene, and chloroform . These properties can impact the bioavailability of this compound, influencing how it is absorbed and distributed in the body, how it is metabolized, and how it is excreted.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as an antioxidant in cross-linked polyethylene and ethylene-propylene rubber . It also contributes to the formation of electrically conductive polymers when polymerized with acetylene in the presence of a Lewis acid catalyst .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. This suggests that this compound can effectively interact with its targets and exert its effects even in environments where other PAHs are present .
Biochemical Analysis
Biochemical Properties
Acenaphthylene interacts with various enzymes and biomolecules. A strain of Stenotrophomonas sp. RMSK, capable of degrading this compound as a sole source of carbon and energy, was isolated from a coal sample . The metabolites produced were analyzed and characterized by TLC, HPLC, and mass spectrometry .
Cellular Effects
It is known that this compound is a constituent of tobacco smoke and is released to the environment during natural fires, emissions from petroleum refining, and coal tar distillation .
Molecular Mechanism
This compound exerts its effects at the molecular level through various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The proposed metabolic pathway in strain RMSK is, this compound → naphthalene-1,8-dicarboxylic acid → 1-naphthoic acid → 1,2-dihydroxynaphthalene → salicylic acid → catechol → cis,cis -muconic acid .
Temporal Effects in Laboratory Settings
It is known that this compound can be degraded by certain strains of bacteria, suggesting that it may not be stable over long periods in certain environments .
Dosage Effects in Animal Models
Given its presence in tobacco smoke and its release during the combustion of fossil fuels, it is likely that exposure to high doses could have adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. In Stenotrophomonas sp. RMSK, this compound is metabolized via 1,2-dihydroxynaphthalene, salicylate, and catechol .
Transport and Distribution
Given its lipophilic nature, it is likely that it can diffuse across cell membranes and distribute throughout the body .
Subcellular Localization
Given its lipophilic nature, it is likely that it can diffuse across cell membranes and localize in various cellular compartments .
Preparation Methods
Acenaphthylene can be synthesized through various methods. One common synthetic route involves the dehydrogenation of acenaphthene in the gas phase . Industrially, this compound is produced from coal tar, where it occurs as about 2% of the composition . Another method involves the oxidation of acenaphthene using oxidizing agents .
Chemical Reactions Analysis
Acenaphthylene undergoes several types of chemical reactions:
Hydrogenation: This reaction converts this compound to acenaphthene.
Polymerization: This compound can polymerize with acetylene in the presence of a Lewis acid catalyst to form electrically conductive polymers.
Trimerization: Thermal trimerization of this compound leads to the formation of decacyclene, which can be further processed into sulfur dyes.
Scientific Research Applications
Acenaphthylene has a wide range of applications in scientific research:
Organic Electronics: It is used in the synthesis of novel polyaromatic hydrocarbons for applications in organic electronics.
Catalysis: This compound-derived N-heterocyclic carbene ligands are used in modern metal catalysis and organocatalysis.
Dye-Sensitized Solar Cells: This compound-based chromophores are tested for dye-sensitized solar cells, showing promising results in extending the conjugated system.
Comparison with Similar Compounds
Acenaphthylene is similar to other polycyclic aromatic hydrocarbons such as acenaphthene and naphthalene. its unique structure, with positions 1 and 8 connected by a -CH=CH- unit, distinguishes it from these compounds . This compound is also used in different applications compared to its analogs, such as its role in dye-sensitized solar cells and as a ligand in catalysis .
Properties
IUPAC Name |
acenaphthylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGDTGSAIMULJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8 | |
Record name | ACENAPHTHYLENE | |
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Related CAS |
25036-01-5 | |
Record name | Polyacenaphthylene | |
Source | CAS Common Chemistry | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3023845 | |
Record name | Acenaphthylene | |
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Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Acenaphthylene is a colorless crystalline solid. Insoluble in water. Used in dye synthesis, insecticides, fungicides, and in the manufacture of plastics., Colorless solid; [CAMEO] Light brown powder; [Alfa Aesar MSDS] | |
Record name | ACENAPHTHYLENE | |
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Boiling Point |
509 to 527 °F at 760 mmHg (NTP, 1992), 280 °C | |
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Flash Point |
122.0 °C (251.6 °F) - closed cup | |
Record name | ACENAPHTHYLENE | |
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Solubility |
Insoluble (NTP, 1992), In water, 3.93 mg/L at 25 °C, In water, 9 mg/L at 25 °C (OECD Guideline 105), Very soluble in ethanol, ether, benzene; slightly soluble in chloroform | |
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Density |
0.8988 at 61 °F (NTP, 1992) - Less dense than water; will float, 0.8987 g/cu cm at 16 °C | |
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Vapor Pressure |
0.00668 [mmHg], 0.0048 mm Hg at 25 °C | |
Record name | Acenaphthylene | |
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Color/Form |
Yellow needles, Colorless crystalline solid, Prisms from ether and plates from alcohol | |
CAS No. |
208-96-8, 34493-60-2 | |
Record name | ACENAPHTHYLENE | |
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Melting Point |
200.3 to 202.1 °F (NTP, 1992), 89.4 °C | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Acenaphthylene has the molecular formula C12H8 and a molecular weight of 152.18 g/mol.
A: this compound exhibits strong ultraviolet absorption in the 280-330 nm region. [] This characteristic absorption is attributed to the this compound residues and can be used to estimate the this compound content in copolymers. []
A: this compound reacts with hydroxyl radicals (OH) in the atmosphere, primarily forming a dialdehyde as the major product. The rate constant for this reaction has been measured to be 12.4 × 10-11 cm3 molecule-1 s-1. []
A: The gas-phase reaction of this compound with ozone (O3) mainly yields a secondary ozonide. []
A: this compound undergoes photochemical dimerization, a process influenced by external factors like solvent properties and the presence of heavy atoms. [, ] The reaction proceeds through a triplet state mechanism, and the ratio of syn/anti dimers formed can be affected by factors such as this compound concentration and the properties of the reaction medium. [] For instance, in hydrophobized graphite oxide films, the syn/anti ratio increased with higher this compound content. []
A: Yes, this compound can be polymerized. Both conventional and radiation-induced polymerization methods have been explored. [, ] It's interesting to note that the presence of impurities, including oxygen, can influence the rate of polymerization. [] For example, solid-state polymerization induced by ionizing radiation has been shown to be influenced by the presence of oxygen. []
A: this compound can be incorporated into copolymers, such as those with styrene or methyl methacrylate. [] The presence of this compound units in these copolymers significantly influences their ultraviolet absorption characteristics. []
A: The bacterium Rhizobium sp. strain CU-A1, isolated from contaminated soil, can degrade this compound. [] This bacterium cleaves the five-membered ring of this compound to yield naphthalene-1,8-dicarboxylic acid via acenaphthenequinone. [] Further degradation proceeds through the formation of 1-naphthoic acid and salicylic acid before ultimately being metabolized to gentisic acid. []
A: this compound reacts with chlorine atoms in the gas phase with a rate constant of 4.69 × 10-10 cm3 molecule-1 s-1. [] This reaction is particularly relevant in specific environments like coastal regions and the marine boundary layer and can contribute to the atmospheric degradation of this compound. []
ANone: this compound derivatives show promise in several areas:
- Materials Chemistry: this compound oligomers with controlled numbers of repeating units have been synthesized using stable free radical polymerization (SFRP). [] These oligomers, particularly when incorporated into block copolymers, hold potential for light-harvesting applications. []
- Anode Materials for Batteries: Silicon oxycarbide (Si–O–C) composite materials derived from polysilane-acenaphthylene blends have shown potential as anode materials in lithium-ion batteries. [] These composites exhibit high lithium storage capacity and excellent cyclability. []
- Synthesis of Push-Pull Proton Sponges: Electrophilic substitution reactions of 5,6-bis(dimethylamino)this compound can yield "push-pull" proton sponges. [] These compounds are of interest due to their unique protonation behavior and potential applications in various fields. []
A: Repeated oral administration of this compound in rats has been linked to various adverse effects. [] A study showed that a dose of 100 mg/kg/day for 28 days resulted in decreased body weight, altered blood parameters, and histopathological changes in the liver and other organs. [] Based on these findings, the no-observed-effect-level (NOEL) was determined to be 4 mg/kg/day. []
ANone: A variety of analytical methods are used to investigate this compound:
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying and quantifying this compound and its degradation products in environmental samples and reaction mixtures. [, ]
- Atmospheric Pressure Ionization Tandem Mass Spectrometry (API-MS): API-MS provides real-time analysis of gas-phase reactions involving this compound, offering insights into reaction mechanisms and product formation. []
- High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify this compound and its metabolites, particularly in biological samples. []
- Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI(–)‐MS/MS): This technique is particularly powerful in identifying and characterizing the products of this compound biotransformation, allowing researchers to elucidate the degradation pathways of PAHs. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for structural elucidation of this compound derivatives and for studying reaction mechanisms. [, ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to monitor the formation and disappearance of this compound and its derivatives, especially in photochemical reactions. [, ]
ANone: Computational methods are becoming increasingly important for understanding the properties and reactions of this compound.
- Density Functional Theory (DFT) Calculations: DFT calculations can predict the energetics and mechanisms of reactions involving this compound. For instance, DFT has been used to study the formation of phenanthrene from this compound through a series of H-abstraction and acetylene addition reactions. []
- Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the behavior of this compound in different environments, including its interactions with other molecules and surfaces. []
- Quantum Chemical Calculations: These calculations are valuable for predicting molecular properties of this compound and its derivatives, such as their electronic structure, vibrational frequencies, and NMR chemical shifts. []
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